![molecular formula C19H24N4O3S B2949939 2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide CAS No. 923173-55-1](/img/structure/B2949939.png)
2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Research on related acetamide derivatives has demonstrated the versatility of imidazole and thiazole rings in chemical synthesis. For instance, the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives involves the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds. The resulting compounds have been characterized by various spectroscopic methods, showcasing their complex structures and the importance of the imidazole and thiazole rings in synthesizing drug precursors (Duran & Canbaz, 2013).
Biomedical Applications
Acetamide derivatives synthesized from imidazole and thiazole scaffolds have been explored for their anticancer activities . The study on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives demonstrated potential anticancer activities against a panel of 60 different human tumor cell lines, indicating the promise of these compounds in developing novel anticancer drugs (Duran & Demirayak, 2012).
Advanced Materials and Sensing Applications
Beyond biomedical applications, related compounds have been utilized in the development of advanced materials . For example, lanthanide metal-organic frameworks (MOFs) based on dimethylphenyl imidazole dicarboxylate have shown selective sensitivity to benzaldehyde derivatives, highlighting their potential as fluorescence sensors for chemical detection (Shi et al., 2015).
properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12-5-13(2)7-15(6-12)22-18(26)11-27-19-20-8-16(10-24)23(19)9-17(25)21-14-3-4-14/h5-8,14,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJHCGFPIWNGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
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